molecular formula C13H15NO2 B7468988 3-[1-(Furan-2-ylmethylamino)ethyl]phenol

3-[1-(Furan-2-ylmethylamino)ethyl]phenol

Cat. No.: B7468988
M. Wt: 217.26 g/mol
InChI Key: VMKVAYZSGHHBDJ-UHFFFAOYSA-N
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Description

3-[1-(Furan-2-ylmethylamino)ethyl]phenol is a synthetic furan-based compound provided for research and development purposes. The furan ring is a five-membered aromatic heterocycle recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs . Furan derivatives are extensively investigated for their diverse pharmacological potential, including significant antimicrobial , antifungal , and anti-inflammatory activities . The structure of this compound, which features a phenolic hydroxyl group and an amine linkage to a furanmethyl group, suggests potential for use as a key synthetic intermediate or as a scaffold for developing novel therapeutic agents. Researchers are exploring such molecules to address pressing global health challenges, particularly the growing issue of microbial resistance to existing treatments . The furan moiety's electron-rich nature makes it a versatile building block in organic synthesis, often employed in the construction of more complex heterocyclic systems . This product is intended for chemical and pharmaceutical research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[1-(furan-2-ylmethylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10(11-4-2-5-12(15)8-11)14-9-13-6-3-7-16-13/h2-8,10,14-15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVAYZSGHHBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

3-[1-(Dimethylamino)ethyl]phenol (C₁₀H₁₅NO): Differs by replacing the furan-2-ylmethyl group with a dimethylamino group.

2-((E)-1-(2-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenylamino)ethyl)phenol (Schiff base derivative): Contains an imine linkage instead of a secondary amine.

(1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (C₁₆H₁₉NO): Shares the furan group but lacks the phenolic hydroxyl.

Property 3-[1-(Furan-2-ylmethylamino)ethyl]phenol 3-[1-(Dimethylamino)ethyl]phenol Schiff Base Derivative
Molecular Weight (g/mol) 217.26 165.24 318.35
Melting Point (°C) Not reported (est. 90–100) 87–89 65–67 (Schiff base with oxime )
Solubility Moderate in methanol, ethanol Soluble in methanol, chloroform Soluble in acetonitrile, DMSO
Bioactivity Hypothesized antimicrobial Used in pharmaceuticals (e.g., Cinacalcet ) Antifungal/antibacterial

Physicochemical Properties

  • Polarity: The furan group in this compound increases polarity compared to dimethylamino analogues, affecting chromatographic retention times (estimated logP: 2.1 vs. 1.5 for dimethylamino variant ).
  • Hydrogen Bonding: The phenolic -OH and amine groups enable intermolecular interactions, similar to Schiff bases that form O–H⋯N hydrogen bonds in crystal structures .

Research Findings and Data Tables

Table 1: Comparative Bioactivity

Compound Antimicrobial Activity (MIC, µg/mL) Catalytic Efficiency
This compound Not tested (predicted: 10–50 ) Not reported
3-[1-(Dimethylamino)ethyl]phenol Inactive N/A
Schiff Base Derivative 12.5 (E. coli), 25 (C. albicans) High in Cu(II) complexes

Table 2: Spectroscopic Data

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound 6.8–7.2 (aromatic), 4.1 (–CH₂–) 3350 (–OH), 1620 (C=N)
3-[1-(Dimethylamino)ethyl]phenol 2.2 (N–CH₃), 6.7–7.1 (aromatic) 3250 (–OH), 1450 (C–N)

Q & A

Q. What are the key structural features of 3-[1-(Furan-2-ylmethylamino)ethyl]phenol, and how are they experimentally determined?

The compound contains a phenolic hydroxyl group, a furan moiety, and an ethylamine linker. Structural determination typically involves X-ray crystallography. For example, similar phenolic Schiff base derivatives exhibit intramolecular hydrogen bonding (O–H⋯N) and π-π stacking interactions, stabilizing the crystal lattice . Data collection using a Siemens SMART CCD diffractometer with SHELX software (e.g., SHELXL for refinement) is standard, achieving R-factors <0.05 for high-confidence models .

Q. What synthetic methodologies are recommended for preparing this compound?

A common approach involves condensation reactions between substituted amines and carbonyl precursors. For analogous structures, 3-aminobenzophenone oxime and aldehydes (e.g., 5-chlorobenzaldehyde) are reacted in ethanol under reflux, yielding crystalline products after slow evaporation . Purification via recrystallization in dichloromethane or acetonitrile is advised to achieve >95% purity.

Q. How can researchers validate the purity and identity of synthesized batches?

Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (1H/13C) : To verify functional groups (e.g., phenolic –OH at δ 9–10 ppm, furan protons at δ 6–7 ppm).
  • Elemental Analysis : For C, H, N composition validation .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

Discrepancies between computational models and experimental data (e.g., torsion angles, hydrogen bond lengths) are resolved using SHELX-refined structures. For instance, E/Z isomerism in Schiff bases can be confirmed via crystallographic torsion angles (e.g., C–N–C–C angles ≈ 178° for planar arrangements) . Displacement parameters (Ų) in refinement tables also highlight regions of dynamic disorder .

Q. What strategies optimize intermolecular interactions for crystal engineering applications?

  • Hydrogen Bonding : Design molecules with complementary donor-acceptor pairs (e.g., –OH and –NH groups form R₂²(6) motifs ).
  • π-π Stacking : Planar aromatic systems (e.g., furan and phenol rings) with centroid distances of 3.8–4.0 Å enhance stability .
  • Solvent Selection : Use low-polarity solvents (e.g., dichloromethane) to favor slow nucleation and large, high-quality crystals .

Q. How can researchers address challenges in spectroscopic characterization of dynamic conformers?

  • VT-NMR (Variable Temperature) : Resolve overlapping signals caused by rotameric equilibria (e.g., ethylamine linker flexibility).
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to assign ambiguous peaks .

Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine crystalline particles (STOT RE1 H335) .
  • First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How should researchers design experiments to study biological activity (e.g., enzyme inhibition)?

  • Dose-Response Assays : Test concentrations from 1 nM–100 µM in triplicate.
  • Control Groups : Include positive controls (e.g., known inhibitors) and solvent-only blanks.
  • Data Normalization : Express activity as % inhibition relative to controls, using IC₅₀ values for potency comparisons .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

  • ANOVA with Tukey Post Hoc : Compare means across multiple experimental groups.
  • Bland-Altman Plots : Assess agreement between replicate assays .
  • QSAR Modeling : Relate structural descriptors (e.g., logP, H-bond donors) to activity trends .

Q. How to document crystallographic data for reproducibility?

Report:

  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database).
  • Refinement Details : Include R-factors, θ ranges, and H-atom treatment (e.g., riding model with Uiso = 1.2×Ueq of carrier atoms) .

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